1-(4-Chlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5OS/c19-13-6-4-12(5-7-13)16(25)11-26-18-22-21-17-9-8-15(23-24(17)18)14-3-1-2-10-20-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYUVQQDKMZGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound is critical in understanding its biological activity. It features a 4-chlorophenyl group and a triazolo-pyridazine moiety linked through a thioether bond. This unique arrangement contributes to its interactions with biological targets.
Pharmacological Profile
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The biological activity of this specific compound can be attributed to several factors:
-
Antimicrobial Activity :
- Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds with a similar structure have shown high potency against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.046 μM .
- The presence of the 4-chlorophenyl group enhances the antimicrobial efficacy by improving lipophilicity and facilitating membrane penetration.
-
Anticancer Properties :
- The triazole ring is known for its role in anticancer activity. A related study showed that triazole-thiones exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .
- The thioether linkage may also contribute to the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole and phenyl rings significantly impact biological activity:
- Substituents on the Phenyl Ring : Electron-donating groups such as hydroxyl (-OH) enhance antimicrobial activity, while bulky groups may hinder it.
- Length of Alkyl Chains : The length of alkyl chains attached to the nitrogen atom in the triazole ring influences potency; shorter chains tend to be more active .
Case Study 1: Antimicrobial Efficacy
A series of triazole derivatives were synthesized and tested against a panel of pathogens. The compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics like vancomycin and ciprofloxacin .
| Compound | MIC (μM) | Comparison Antibiotic | MIC (μM) |
|---|---|---|---|
| This compound | 0.046 | Vancomycin | 0.68 |
| Ciprofloxacin | 2.96 |
Case Study 2: Anticancer Activity
Another study evaluated the anticancer properties of related triazole compounds against various cancer cell lines. The results indicated that modifications to the thioether component could enhance cytotoxicity against specific cancer types .
Comparison with Similar Compounds
Key Compound :
- 1-(4-morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone () Differences:
- Substituent: Morpholinyl group replaces 4-chlorophenyl at the ethanone position.
- Impact :
- Solubility : Morpholinyl’s polar tertiary amine may enhance water solubility compared to the lipophilic 4-chlorophenyl group.
- Bioactivity : Morpholine derivatives are common in drug design for improving pharmacokinetics, suggesting divergent biological targets .
Thioether vs. Thione Functionality
Key Compound :
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Differences:
- Core Structure : Triazole-thione vs. triazolopyridazine-thioether.
- Functionality : Thione (C=S) vs. thioether (C-S-C).
- Impact :
- Hydrogen Bonding : Thione’s sulfur can act as a hydrogen-bond acceptor, facilitating crystal packing into hexamers, whereas the thioether in the target compound may limit such interactions .
Triazolopyridazine vs. Triazolothiazole Systems
Key Compound :
- 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one ()
- Differences :
- Heterocycle : Triazolothiazole (fused thiazole-triazole) vs. triazolopyridazine (fused pyridazine-triazole).
- Substituents : Methyl and trifluoromethyl groups vs. pyridinyl and chlorophenyl.
- Impact :
- Electronic Effects : Pyridazine’s electron-deficient nature may enhance π-π stacking in target binding compared to thiazole’s electron-rich system.
- Lipophilicity : Trifluoromethyl groups increase hydrophobicity, whereas chlorophenyl balances lipophilicity and aromatic interactions .
Direct vs. Indirect Sulfur Linkage
Key Compound :
- 6-((4-Chlorophenyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one ()
- Differences :
- Linkage: Thio group directly attached to triazolopyridazinone vs. ethanone-thioether bridge.
- Molecular Formula : C₁₁H₇ClN₄OS () vs. C₁₉H₁₂ClN₅OS (target compound).
- Impact :
- Conformational Flexibility: The ethanone spacer in the target compound may allow greater rotational freedom, influencing binding pocket accommodation.
- Polarity : The ketone in ’s structure adds a hydrogen-bond acceptor absent in the target compound .
Structural and Physicochemical Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
